3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride
Overview
Description
“3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride” is an organic compound . Its IUPAC name is (3-oxabicyclo[3.1.0]hexan-6-yl)methanamine hydrochloride . The compound appears as a powder .
Molecular Structure Analysis
The molecular formula of “3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride” is C6H12ClNO . Its molecular weight is 149.62 . The InChI code is 1S/C6H11NO.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6H,1-3,7H2;1H .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 149.62 . The storage temperature is 4 °C .Scientific Research Applications
Chemical Reactions and Synthesis
Solvolysis Involving Epoxy Oxygen : Research by F. David (1979) found that the solvolysis of syn- and anti-6-oxabicyclo[3.1.0]hexan-3-ylmethyl p-bromobenzenesulphonates involves the participation of epoxy oxygen, resulting in rearranged products. This process is prohibited in the anti-analogue, leading mainly to the slower formation of unrearranged products (David, 1979).
Synthesis of Spiro[cyclopropa[a]pyrrolizine]- and Spiro[3-azabicyclo[3.1.0]hexane]oxindoles : Filatov et al. (2017) demonstrated the synthesis of these oxindoles through one-pot three-component reactions using substituted isatins, α-amino acids, and cyclopropenes. The anticancer activity of some compounds against human leukemia K562 cell line was also evaluated (Filatov et al., 2017).
Gold(I)-Catalyzed Three-Component Additions : Tian and Shi (2007) reported that using gold(I) as a catalyst, three-component addition reactions involving 2-(arylmethylene)cyclopropylcarbinols, terminal arynes, and alcohols can produce 3-oxabicyclo[3.1.0]hexanes. This method offers high yields and moderate diastereoselectivities under mild conditions (Tian & Shi, 2007).
Microwave Spectrum and Molecular Conformation : Malloy (1974) studied the microwave spectrum of 3-oxabicyclo(3.1.0.)hexane, concluding that it has a single stable boat conformation. The study provides insights into the molecular structure and dipole moment of this compound (Malloy, 1974).
Biological and Medicinal Research
- Neuronal Nicotinic Acetylcholine Receptor Antagonist for Depression : Nirogi et al. (2020) discovered a novel compound, 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, which is a potent antagonist for the treatment of depression. It showed significant antidepressant activity and is devoid of cardiovascular and gastrointestinal side effects (Nirogi et al., 2020).
Conformational Studies
Molecular Structures and Conformations : Kang et al. (2000) reexamined the molecular structures, conformations, and vibrational spectra of 3-oxabicyclo[3.1.0]hexane and its analogues, providing insights into the structural parameters and ring-puckering potential profiles (Kang et al., 2000).
Synthesis of Locked Pyrimidine Nucleosides : Ludek and Marquez (2012) synthesized a new class of locked nucleosides built on a 2-oxabicyclo[3.1.0]hexane template. The anti-HIV activity of these compounds was tested, revealing moderate activity in certain cell lines (Ludek & Marquez, 2012).
Safety And Hazards
properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexan-6-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6H,1-3,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIVBRSOHYOUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CN)CO1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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